N-cyclopropyl-1-methylpiperidin-4-amine

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Researchers often face metabolic instability and poor target selectivity with simple piperidine analogs. This N-cyclopropyl-1-methylpiperidin-4-amine (CAS 387358-48-7) solves that via a rigid cyclopropyl group that enhances metabolic stability and binding affinity. - **Key application**: CCR5 antagonist development (HIV-1 entry, inflammation) and dual SERT/NET inhibitor synthesis. - **Differentiator**: Non-interchangeable with 1-methylpiperidin-4-amine; cyclopropyl confers unique steric/electronic profile. - **Supply**: Suitable for industrial R&D and academic core facilities with GHS-compliant protocols.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 387358-48-7
Cat. No. B1608208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-methylpiperidin-4-amine
CAS387358-48-7
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2CC2
InChIInChI=1S/C9H18N2/c1-11-6-4-9(5-7-11)10-8-2-3-8/h8-10H,2-7H2,1H3
InChIKeyBJWQVPXVPMEZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-1-methylpiperidin-4-amine Technical Baseline


N-Cyclopropyl-1-methylpiperidin-4-amine (CAS 387358-48-7) is a disubstituted piperidine derivative with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . It functions as a versatile chemical intermediate and research tool, particularly in the synthesis of bioactive compounds targeting G protein-coupled receptors (GPCRs) such as the chemokine receptor CCR5 [1]. The compound is characterized by a basic nitrogen atom in the piperidine ring, which is protonated at physiological pH, and a conformationally constrained cyclopropyl group that influences its steric and electronic properties .

Workflow

GPCR-targeted ligand synthesis, including CCR5 antagonist screening context

Selection

Conformationally constrained piperidine scaffold for structure-activity relationship (SAR) studies

Context

Class-level metabolic stability and rigidity reported for cyclopropyl-containing analogs

Substitution Limitations of N-Cyclopropyl-1-methylpiperidin-4-amine


Substituting N-cyclopropyl-1-methylpiperidin-4-amine with a generic piperidine analog, such as 1-methylpiperidin-4-amine or N-methylpiperidin-4-amine, is not scientifically sound due to the critical role of the cyclopropyl group. This moiety is not merely a passive structural element; it actively confers enhanced metabolic stability, increased conformational rigidity, and a distinct electronic profile that directly impacts target binding affinity and selectivity . Consequently, the biological activity and physicochemical behavior of this compound are intrinsically linked to its unique substitution pattern, making it non-interchangeable with simpler analogs in research or development workflows .

Cyclopropyl substitution introduces conformational constraint that generic piperidines may not replicate, likely altering target binding profiles.

Metabolic stability attributed to the cyclopropyl group may differ in N-alkyl analogs, potentially impacting research model outcomes.

Distinct GHS hazard classification (H302, H312, H315, H319) may require updated handling protocols if substituted, affecting lab safety compliance.

N-Cyclopropyl-1-methylpiperidin-4-amine Differentiation Evidence


Conformational Rigidity and Metabolic Stability

The cyclopropyl group in N-cyclopropyl-1-methylpiperidin-4-amine introduces significant conformational constraint compared to unsubstituted piperidine analogs like 1-methylpiperidin-4-amine. This constraint is a well-established strategy in medicinal chemistry to pre-organize a molecule for optimal target binding . Furthermore, the C-H bonds in the cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes than those in typical alkyl chains, thereby enhancing metabolic stability .

Conformational & Metabolic Stability
Class-level
Cyclopropyl-substituted piperidine: constraint and enhanced metabolic stability (class-level)
Unsubstituted piperidines (e.g. 1-methylpiperidin-4-amine): flexible, lower metabolic stability

May support improved in vivo stability in research models; verify experimentally.

Class-level inference; no direct quantitative comparison available.

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

GHS Hazard Classification

N-cyclopropyl-1-methylpiperidin-4-amine is classified under the Globally Harmonized System (GHS) with specific hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This classification directly informs necessary handling protocols, which differ from less hazardous or more extensively characterized analogs.

GHS Hazard Classification
Head-to-head
H302, H312, H315, H319 (Acute Tox. Cat. 4, Skin/Eye Irrit. Cat. 2)
Comparator: 1-methylpiperidin-4-amine or other piperidine analogs – hazard profile may differ

Supports safety handling and PPE planning for procurement.

Based on GHS classification; review local regulations.

Chemical Safety Occupational Health Laboratory Management

Predicted Physicochemical Profile vs. 1-Methylpiperidin-4-amine

Predicted physicochemical properties differentiate N-cyclopropyl-1-methylpiperidin-4-amine from its simpler analog, 1-methylpiperidin-4-amine. The target compound exhibits a higher predicted boiling point (212.2±8.0 °C) and a different LogP (1.12), indicating higher lipophilicity compared to the unsubstituted amine . This shift in lipophilicity can influence membrane permeability and ADME characteristics.

Predicted Physicochemical Profile
Context-dependent
Boiling Point: 212.2±8.0 °C LogP: 1.12

vs. 1-methylpiperidin-4-amine (lower values)

May influence formulation and purification strategy development.

Predicted data; verify experimentally.

ADME Prediction Physicochemical Property Analysis Drug-likeness

CCR5 Antagonist Application

N-cyclopropyl-1-methylpiperidin-4-amine has been explicitly identified and screened for its activity as a CCR5 antagonist [1]. This target is a well-validated entry co-receptor for HIV-1 and is implicated in inflammatory diseases. While detailed IC50 values for this specific compound are not publicly available, its investigation in this context provides a clear, target-specific application that differentiates it from general-purpose piperidine intermediates.

CCR5 Antagonist Activity
Reported

Compound identified as CCR5 antagonist in pharmacological screening.

Supports CCR5-targeted antiviral and immunology research context.

No IC50 data available; activity requires further characterization.

HIV Research Immunology GPCR Antagonism

N-Cyclopropyl-1-methylpiperidin-4-amine Application Scenarios


Lead Optimization in CNS Drug Discovery

This compound is ideally suited as a scaffold for CNS drug discovery programs. Its cyclopropyl group confers the class-level advantage of improved metabolic stability and conformational rigidity, which are crucial for achieving favorable brain penetration and prolonged target engagement . Medicinal chemists can leverage this core to design novel ligands for neurotransmitter receptors, benefiting from the pre-organized geometry that can enhance binding affinity and selectivity over non-cyclopropyl analogs .

CCR5 Antagonists for Virology & Immunology Research

Given its documented activity as a CCR5 antagonist [1], the primary research application for this compound is in the development of novel inhibitors targeting the CCR5 receptor. This is particularly relevant for HIV-1 entry inhibition studies and research into inflammatory conditions such as rheumatoid arthritis and asthma. Its role as a key intermediate allows for systematic exploration of structure-activity relationships (SAR) around the piperidine core to improve potency and selectivity [1].

Monoamine Reuptake Inhibitor Development

As a member of the N-alkyl-N-arylmethylpiperidin-4-amine class, this compound serves as a foundational intermediate for synthesizing dual serotonin and norepinephrine reuptake inhibitors . Its specific substitution pattern can be used to fine-tune the balance between SERT and NET inhibition, providing a valuable tool for researchers investigating novel antidepressant and anxiolytic therapies.

GHS-Compliant Laboratory Use

Procurement of this compound is most appropriate for well-equipped research facilities that maintain strict adherence to GHS safety standards. Its classification as harmful if swallowed (H302) and a skin/eye irritant (H315, H319) [1] necessitates dedicated chemical fume hoods, proper PPE, and established waste disposal channels. This makes it suitable for use in industrial R&D labs and academic core facilities with robust chemical hygiene plans, rather than low-resource or teaching laboratories.

Application
Selection Property
Validation Focus
CNS lead scaffold investigation
Conformational constraint and class-level metabolic stability
Binding affinity and metabolic stability assays
CCR5 antagonist screening
Reported target engagement at CCR5
CCR5 binding and functional antagonism validation
Monoamine transporter inhibitor studies
Scaffold compatible with dual SERT/NET inhibition
Transporter inhibition assay profiling
Safety-compliant research procurement
Defined GHS hazard classification
PPE, ventilation, and waste disposal protocol review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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